(1S)-1-Azido-4-fluoro-2,3-dihydro-1H-indene
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its discovery or synthesis .
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Molecular Structure and Vibrational Study
- 2,3-Dihydro-1H-indene and its derivatives : A study by Prasad et al. (2010) explored the molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene (also known as indan) and its derivative 1H-indene-1,3(2H)-dione. Using density functional theory calculations, the study found that the molecules have non-planar structures and exhibit distinct vibrational modes and reactivity profiles.
Synthesis and Applications in Organic Chemistry
- Multicomponent synthesis of 1H-indenes : Tsukamoto, Ueno, and Kondo (2007) described a palladium(0)-catalyzed multicomponent synthesis of biologically significant 1H-indenes with various substituents Tsukamoto et al. (2007). This method facilitates the combinatorial preparation of unsymmetrically substituted 1H-indenes, expanding the scope of potential applications in organic chemistry.
Photovoltaic Properties
- Small organic solar cells and photovoltaics : Ali et al. (2020) designed molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for enhanced photovoltaic properties in small organic solar cells Ali et al. (2020). The study highlighted their potential in improving the efficiency of organic solar cells, indicating a promising avenue for energy applications.
Organic Synthesis and Catalysis
- Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate**: Olivieri, Tarroni, and Carfagna (2023) synthesized dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate through a bis-alkoxycarbonylation reaction, indicating its potential utility in organic synthesis Olivieri et al. (2023).
Other Applications
Decarbonylative cycloaddition in organic synthesis : Hu et al. (2022) demonstrated the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via decarbonylative cycloaddition, highlighting its potential in diverse organic synthesis applications Hu et al. (2022).
Modular synthesis of 1H-indenes : Zhu et al. (2009) developed a method for the synthesis of various 1H-indenes, which are beneficial as ambipolar organic semiconductor materials Zhu et al. (2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-1-azido-4-fluoro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPXJHXTLWXBI-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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